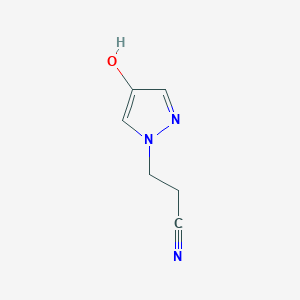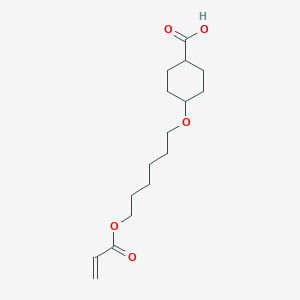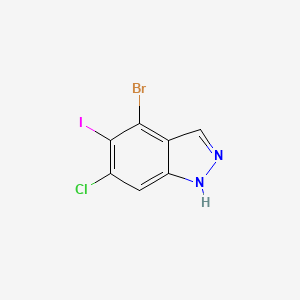
5-Chloro-2,4-dibromotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-dibromotoluene: is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the methyl group is substituted with chlorine and bromine atoms at the 5th, 2nd, and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dibromotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 5-chloro-2-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2,4-dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler toluene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 5-chloro-2,4-dibromobenzoic acid or 5-chloro-2,4-dibromobenzaldehyde.
Reduction: Products include simpler toluene derivatives with fewer halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2,4-dibromotoluene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties that can be explored for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and polymer additives. Its halogenated structure imparts desirable properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,4-dibromotoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved are determined by the nature of the reaction, such as nucleophilic substitution or oxidation.
Comparación Con Compuestos Similares
4-Chloro-3,5-dibromotoluene: Similar in structure but with different substitution patterns.
2-Chloro-3,5-dibromotoluene: Another isomer with chlorine and bromine atoms at different positions.
5-Bromo-2-chloro-4-methoxycarbonylbenzoic acid: A related compound with additional functional groups.
Uniqueness: 5-Chloro-2,4-dibromotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and the development of specialized chemical products.
Propiedades
Fórmula molecular |
C7H5Br2Cl |
|---|---|
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
1,5-dibromo-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |
Clave InChI |
NYKJNEOPRRCYLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


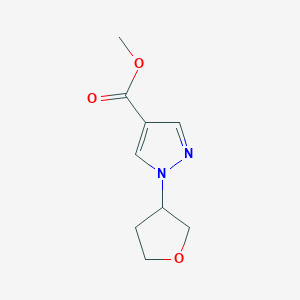
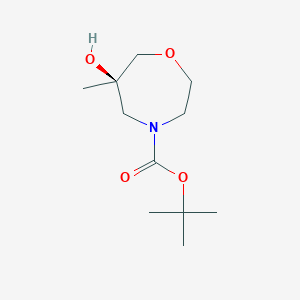
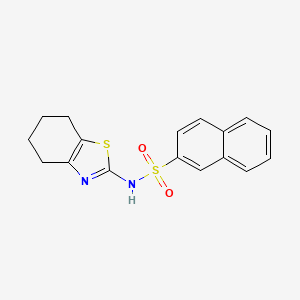
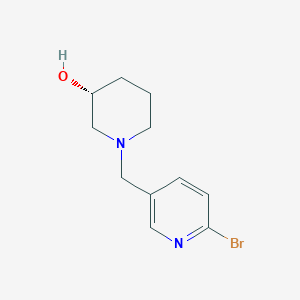
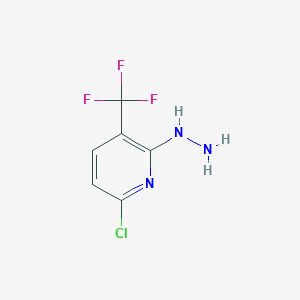
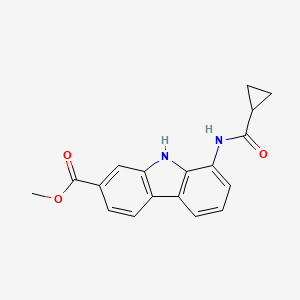
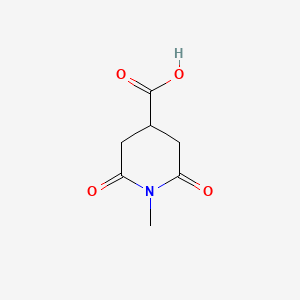
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

